1-(Bromomethyl)-1,3-dimethylcyclobutane
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Overview
Description
1-(Bromomethyl)-1,3-dimethylcyclobutane is an organic compound with the molecular formula C8H15Br It is a brominated derivative of cyclobutane, featuring a bromomethyl group and two methyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1,3-dimethylcyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-(methyl)-1,3-dimethylcyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the methyl group to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1,3-dimethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
1-(Bromomethyl)-1,3-dimethylcyclobutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1,3-dimethylcyclobutane in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates can undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-1,3-dimethylcyclobutane: Similar structure but with a chlorine atom instead of bromine.
1-(Iodomethyl)-1,3-dimethylcyclobutane: Similar structure but with an iodine atom instead of bromine.
1-(Hydroxymethyl)-1,3-dimethylcyclobutane: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
1-(Bromomethyl)-1,3-dimethylcyclobutane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its reactivity allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(bromomethyl)-1,3-dimethylcyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6-3-7(2,4-6)5-8/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGSHTKLHFDASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2106452-76-8 |
Source
|
Record name | 1-(bromomethyl)-1,3-dimethylcyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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